molecular formula C26H28N2O3S B6571205 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946351-17-3

2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B6571205
CAS No.: 946351-17-3
M. Wt: 448.6 g/mol
InChI Key: RXOXNWPCNYEUBA-UHFFFAOYSA-N
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Description

2-{[1,1'-Biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a compound characterized by its unique biphenyl and tetrahydroquinoline moieties. The combination of these structural features contributes to its diverse chemical reactivity and biological activity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide typically begins with the construction of the biphenyl and tetrahydroquinoline units. Commonly, a Suzuki coupling reaction can be employed to form the biphenyl linkage using palladium catalysts under mild conditions. The tetrahydroquinoline framework is often synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an olefin.

The sulfonylation and acetamidation steps are performed subsequently to introduce the propane-1-sulfonyl and acetamide groups, respectively. The final product is purified through recrystallization or chromatographic techniques to achieve high purity.

Industrial Production Methods

On an industrial scale, the production of 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide involves optimizing reaction conditions for scalability, yield, and cost-efficiency. Continuous flow chemistry techniques may be adopted to facilitate efficient heat and mass transfer, leading to improved reaction rates and product quality. The use of automated systems and green chemistry principles ensures the sustainable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1'-Biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide undergoes a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

  • Reduction: Reduction of the tetrahydroquinoline moiety leads to dihydroquinoline or quinoline products.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and sulfonyl groups, respectively.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles/nucleophiles for substitution reactions. Typical reaction conditions involve ambient to elevated temperatures, solvent choices depending on the reaction type (e.g., dichloromethane, ethanol), and appropriate catalysts where necessary.

Major Products

The major products formed from these reactions are primarily derivatives of the starting compound with modifications at the biphenyl, sulfonyl, or tetrahydroquinoline units, depending on the specific reaction conditions.

Scientific Research Applications

2-{[1,1'-Biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide has been extensively studied for its applications in various scientific domains:

  • Chemistry: Utilized as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential as an inhibitor of certain enzymes, demonstrating activity in biochemical assays.

  • Medicine: Explored for therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Industry: Employed in the development of novel materials, particularly in the field of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide exerts its effects is largely dependent on its interaction with molecular targets. These targets include enzymes, receptors, and ion channels. The sulfonyl and acetamide groups enhance its binding affinity and specificity towards these targets, modulating various biological pathways and cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[1,1'-biphenyl]-4-yl}-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl}acetamide stands out due to its unique structural features and versatile reactivity:

  • Similar Compounds: Includes derivatives such as biphenyl sulfonamides, tetrahydroquinoline acetamides, and their analogs.

  • Uniqueness: The combination of the biphenyl and tetrahydroquinoline moieties, along with the specific functional groups, distinguishes this compound in terms of its chemical behavior and application potential.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-2-17-32(30,31)28-16-6-9-23-14-15-24(19-25(23)28)27-26(29)18-20-10-12-22(13-11-20)21-7-4-3-5-8-21/h3-5,7-8,10-15,19H,2,6,9,16-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOXNWPCNYEUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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